Ipratropium

描述

Ipratropium is a quaternary ammonium derivative of atropine, commonly used as an anticholinergic agent. It is primarily administered through inhalation to manage symptoms related to bronchospasm in chronic obstructive pulmonary disease (COPD) and asthma. This compound works by relaxing the smooth muscles in the airways, making it easier to breathe. It is also used in nasal sprays to treat rhinorrhea (runny nose) caused by allergic and non-allergic rhinitis, as well as the common cold .

准备方法

The synthesis of ipratropium bromide involves several steps:

Starting Materials: Ethyl phenylacetate and isopropyl tropanol.

Reaction Steps:

These methods are suitable for industrial production due to their simplicity, safety, and high yield.

化学反应分析

Ipratropium undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions are less common for this compound due to its stable quaternary ammonium structure.

Substitution Reactions: Commonly involves the bromide ion in this compound bromide, which can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.

Common reagents include oxalyl chloride for acyl chlorination and methyl bromide for bromomethylation. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Chronic Obstructive Pulmonary Disease (COPD)

Ipratropium is FDA-approved for the treatment of bronchospasm associated with COPD, including emphysema and chronic bronchitis. It acts by dilating the airways, improving airflow and reducing symptoms. Clinical studies demonstrate that this compound significantly enhances lung function, with mean peak increases in forced expiratory volume in one second (FEV1) ranging from 24% to 25% in COPD patients after administration .

Asthma Management

While not primarily indicated for asthma, this compound is often used off-label during severe asthma exacerbations. The National Heart, Lung, and Blood Institute recommends its use alongside short-acting beta-agonists (SABA) to improve outcomes in acute settings . A meta-analysis highlighted that combining this compound with multiple doses of SABA can provide additional benefits for patients experiencing pronounced airway obstruction .

Rhinorrhea Treatment

This compound nasal spray has been FDA-approved to alleviate rhinorrhea associated with the common cold and seasonal allergic rhinitis. It works by reducing secretions from the nasal mucosa but does not address nasal congestion or sneezing . Studies indicate that its efficacy is notable within 15 minutes of administration, although extended use beyond recommended periods is discouraged due to safety concerns .

Intensive Care Unit Applications

In critically ill patients, particularly those who are intubated, this compound may be employed to clear secretions and improve ventilation. Its role in this context is supported by evidence demonstrating its effectiveness in enhancing pulmonary function metrics .

Pharmacokinetics

- Absorption : Limited systemic absorption; primarily acts locally in the lungs.

- Onset of Action : Approximately 15 minutes post-inhalation.

- Duration : Effects last between 2 to 4 hours.

- Elimination Half-Life : Approximately 2 hours; about 50% excreted unchanged in urine .

Comparative Effectiveness Studies

Several studies have compared this compound's effectiveness against other bronchodilators like albuterol. Research indicates that this compound may provide longer-lasting effects compared to albuterol in patients with chronic obstructive airway disease, with significant improvements noted in FEV1 over extended periods post-administration .

Case Studies and Clinical Trials

Numerous clinical trials have validated the efficacy of this compound across different populations:

- A double-blind study involving patients with chronic bronchitis demonstrated significant increases in FEV1 after this compound inhalation compared to placebo, confirming its therapeutic benefits .

- In another trial focusing on cardiac autonomic function during exercise, this compound was shown to affect heart rate variability parameters without adverse cardiovascular effects, indicating its safety profile during physical exertion .

作用机制

Ipratropium exerts its effects by inhibiting muscarinic acetylcholine receptors (M3 subtype) in the bronchial smooth muscle. This inhibition leads to relaxation of the bronchial muscles and bronchodilation, reducing airway resistance and facilitating airflow. The compound also decreases the secretion of serous and seromucous glands in the nasal passages, alleviating symptoms of rhinorrhea .

相似化合物的比较

Ipratropium is often compared with other anticholinergic bronchodilators, such as:

Tiotropium: A long-acting muscarinic antagonist used for maintenance treatment of COPD.

Glycopyrrolate: Another anticholinergic agent used in combination with other bronchodilators for COPD management.

Aclidinium: A long-acting muscarinic antagonist with a rapid onset of action and a shorter half-life compared to tiotropium.

This compound’s uniqueness lies in its short-acting nature, making it ideal for acute symptom relief in respiratory conditions.

生物活性

Ipratropium bromide is a well-established anticholinergic agent primarily used as a bronchodilator in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article delves into these aspects, supported by relevant data tables and case studies.

This compound functions as a muscarinic acetylcholine receptor antagonist , primarily targeting M1, M2, and M3 receptors in the airways. By blocking these receptors, this compound inhibits the effects of acetylcholine, leading to bronchodilation. The blockade of M2 receptors can paradoxically increase acetylcholine release, which may contribute to bronchoconstriction in some cases .

Key Actions:

- Inhibition of Acetylcholine : Reduces bronchial smooth muscle contraction.

- Decreased cGMP Production : Leads to relaxation of airway smooth muscle .

- Mucous Secretion Reduction : Inhibits secretions from salivary and mucous glands .

Pharmacokinetics

This compound is poorly absorbed systemically due to its quaternary ammonium structure, which limits its ability to cross lipid membranes. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Onset of Action | ~15 minutes |

| Peak Plasma Concentration | 1-2 hours after inhalation |

| Duration of Action | 2-4 hours |

| Systemic Absorption | <20% for nasal formulation |

| Plasma Protein Binding | 0-9% |

This compound's limited systemic absorption minimizes the risk of systemic side effects while allowing targeted action in the lungs .

Clinical Efficacy

Numerous clinical studies have evaluated the effectiveness of this compound in various respiratory conditions. A notable randomized trial assessed the addition of this compound bromide to albuterol in pediatric patients with asthma exacerbations. The study found no significant differences in clinical asthma scores between the this compound and placebo groups over 36 hours, although both groups showed improvements .

Case Study Summary:

- Study Design : Randomized, double-blind trial.

- Participants : 84 children with acute asthma exacerbations.

- Outcome Measures : Clinical asthma scores and FEV1 measurements.

- Results : No significant difference in outcomes between this compound and placebo groups (P = .07 for clinical score) but both treatments improved symptoms .

Safety Profile

This compound is generally well-tolerated. Common side effects include dry mouth and nasal dryness when used intranasally. In a clinical trial involving intranasal this compound for perennial nonallergic rhinitis, it significantly reduced rhinorrhea compared to saline without serious adverse events .

Safety Data:

- Adverse Effects : Minor incidents such as nasal dryness or epistaxis were reported.

- Systemic Effects : No significant cardiovascular effects were noted; heart rates were similar between treatment groups .

Comparative Studies

Comparative studies have also investigated this compound's efficacy against other bronchodilators like tiotropium. One study indicated that both drugs improved lung function but highlighted differences in dosing frequency and patient adherence due to tiotropium's once-daily regimen compared to this compound's multiple doses per day .

常见问题

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying ipratropium bromide in pharmaceutical formulations?

A UV-spectrophotometric method validated per ICH guidelines is widely used, with linearity established over 20–120 µg/mL (regression equation: 0.0062x + 0.3161; R² = 0.995). Accuracy is assessed via % recovery at 80%, 100%, and 120% concentrations, with precision (intra-day, inter-day) showing %RSD < 0.31 . Pharmacopeial methods (e.g., HPLC with specified mobile phases and column parameters) are also authoritative, emphasizing system suitability testing and chromatographic reproducibility .

Q. How does this compound bromide’s anticholinergic mechanism influence experimental models of bronchoconstriction?

this compound antagonizes muscarinic receptors (M1, M2, M3) with IC50 values of 2.9 nM, 2 nM, and 1.7 nM, respectively. In preclinical models, methacholine challenge tests are used to evaluate efficacy, with dose-dependent reductions in bronchoconstriction (e.g., 50-fold reduction at 10 mM this compound). Protocols include administering this compound 30 minutes pre-challenge and measuring forced expiratory volume (FEV1) changes .

Q. What are the key considerations for designing a randomized controlled trial (RCT) evaluating this compound in COPD?

Use PICOT framework:

- Population : Patients with moderate-to-severe COPD.

- Intervention : Nebulized this compound + standard therapy.

- Comparison : Standard therapy alone or with β2-agonists.

- Outcome : FEV1 improvement, hospitalization rates.

- Time : 4–12 weeks.

Ensure blinding, adequate sample size (e.g., n=50/group for 80% power), and stratification for confounding factors like smoking history .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy versus short-acting β2-agonists (SABAs) in acute asthma be resolved?

Conduct a systematic review with meta-analysis, subgrouping patients by age (e.g., pediatric vs. adult) and asthma severity. For example, this compound alone showed a mean FEV1 increase of 30 mL (95% CI: 0–60) versus SABAs, but earlier studies lacked stratification. Sensitivity analyses and funnel plots can assess bias .

Q. What methodologies are used to assess this compound’s receptor-binding kinetics in vitro?

Radioligand displacement assays (e.g., using [³H]-N-methylscopolamine) quantify binding affinity (IC50). For functional antagonism, isolated tracheal rings pre-treated with this compound are exposed to acetylcholine, measuring tension changes. Data are normalized to control responses and analyzed via Schild plots to determine pA2 values .

Q. How do pharmacokinetic interactions between this compound and corticosteroids affect experimental outcomes in combination therapies?

Design crossover studies measuring this compound’s plasma half-life (T½) with/without corticosteroids (e.g., beclomethasone). Use LC-MS/MS for simultaneous quantification. Statistical models (ANOVA) can identify synergistic/antagonistic effects on bronchodilation .

Q. What statistical approaches address variability in this compound’s dose-response relationships across preclinical studies?

Nonlinear mixed-effects modeling (NONMEM) accounts for inter-animal variability. For example, histamine sensitivity reductions (1.7-fold) in guinea pigs showed high inter-individual variability (s.e. mean ± 5–7 animals). Bootstrap resampling validates robustness .

Q. Methodological Guidance for Data Interpretation

Q. How should researchers handle outliers in spectrophotometric assays for this compound?

Apply Grubbs’ test (α = 0.05) to identify outliers. If detected, re-run assays in triplicate. For validation, ensure %RSD for repeatability remains < 2% .

Q. What criteria define a clinically meaningful response to this compound in bronchial challenge tests?

A ≥12% increase in FEV1 from baseline is considered significant. For animal models, PC100 (provocative concentration causing 100% bronchoconstriction) reductions ≥50% are indicative of efficacy .

Q. How can researchers optimize HPLC parameters for this compound quantification in complex matrices?

Adjust mobile phase composition (e.g., acetonitrile:buffer ratio) to improve peak resolution. Validate specificity via forced degradation studies (heat, light, pH stress). System suitability criteria: tailing factor < 2, theoretical plates > 2000 .

Q. Addressing Knowledge Gaps

Q. What in vitro models best replicate this compound’s effects on human airway smooth muscle?

Primary human bronchial epithelial cells cultured at air-liquid interface (ALI) mimic in vivo conditions. Measure ciliary beat frequency and mucus secretion post-ipratropium exposure. Use calcium imaging to assess intracellular signaling .

Q. How can transcriptomic analyses elucidate this compound’s long-term effects on airway remodeling?

RNA sequencing of lung tissue from chronic this compound-treated animal models identifies dysregulated pathways (e.g., TGF-β, MMPs). Validate findings with qPCR and immunohistochemistry .

Q. Tables for Key Data Reference

| Parameter | Value | Source |

|---|---|---|

| This compound M3 IC50 | 1.7 nM | |

| UV Linearity Range | 20–120 µg/mL | |

| Clinical FEV1 Improvement | 30 mL (95% CI: 0–60) vs. SABA | |

| Intra-day Precision (%RSD) | 0.128–0.305 |

属性

Key on ui mechanism of action |

Ipratropium acts as an antagonist of the muscarinic acetylcholine receptor. This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function. The function of the parasympathetic system in the airway is to generate bronchial secretions and constriction and hence, the inhibition of this action can lead to bronchodilation and fewer secretions. At the cellular level, the diameter of the airways is controlled by the release of acetylcholine into the muscle cells causing them to contract and producing a narrow airway. Thus administration of ipratropium stops the activity of acetylcholine in the smooth muscle preventing the contraction and producing relaxed airways. |

|---|---|

CAS 编号 |

60205-81-4 |

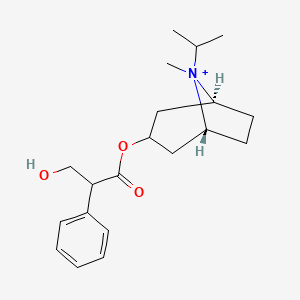

分子式 |

C20H30NO3+ |

分子量 |

332.5 g/mol |

IUPAC 名称 |

[(1S,5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17+,18?,19-,21?/m1/s1 |

InChI 键 |

OEXHQOGQTVQTAT-PPAWOBCPSA-N |

SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

手性 SMILES |

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3)C |

规范 SMILES |

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |

外观 |

White to off-white crystalline powder. |

沸点 |

Decomposes at 230 ºC |

熔点 |

230 - 232 °C |

Key on ui other cas no. |

24358-20-1 58073-59-9 60251-88-9 22254-24-6 |

物理描述 |

Solid |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

22254-24-6 (bromide) |

保质期 |

>2 years if stored properly |

溶解度 |

Freely soluble |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

(endo,syn)-(+-)-3-(3-Hydroxy-1-oxo-2-phenylpropoxy)-8-methyl-8-(1-methylethyl)-8-azoniabicyclo(3.2.1)octane Atrovent Ipratropium Ipratropium Bromide Ipratropium Bromide Anhydrous Ipratropium Bromide Monohydrate Ipratropium Bromide, (endo,anti)-Isomer Ipratropium Bromide, (exo,syn)-Isomer Ipratropium Bromide, endo-Isomer Itrop N Isopropylatropine N-Isopropylatropine Sch 1000 Sch 1178 Sch-1000 Sch-1178 Sch1000 Sch1178 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。